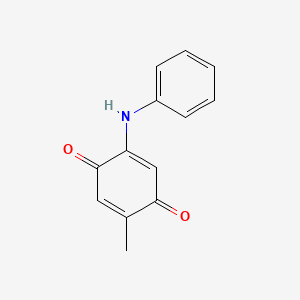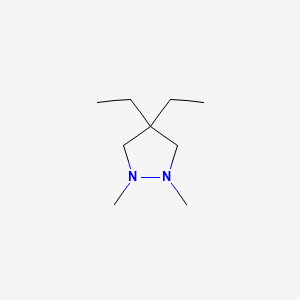
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.2685. This compound belongs to the class of pyrazolidines, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The “trans-” designation indicates the specific geometric configuration of the substituents on the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- typically involves the reaction of appropriate diethyl and dimethyl substituted hydrazines with suitable carbonyl compounds. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
Industrial production of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolidine, 1,2-diethyl-: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Pyrazolidine, 1,2-dimethyl-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is unique due to its specific geometric configuration and the presence of both diethyl and dimethyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
53779-87-6 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
4,4-diethyl-1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C9H20N2/c1-5-9(6-2)7-10(3)11(4)8-9/h5-8H2,1-4H3 |
Clé InChI |
SAWDBFIYXUOZCI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(N(C1)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
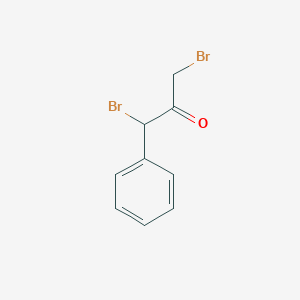
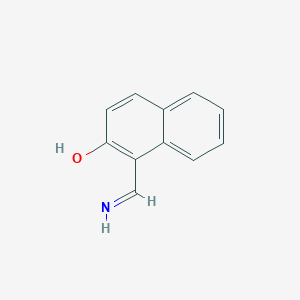
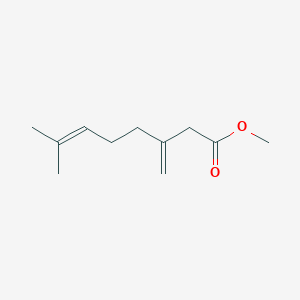

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)

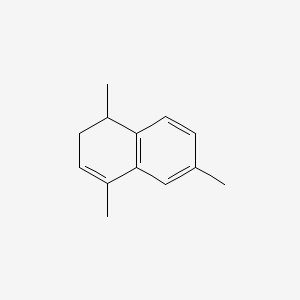
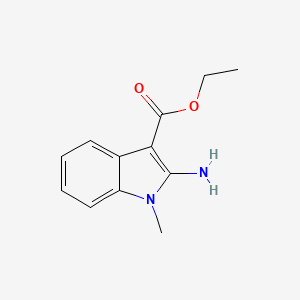
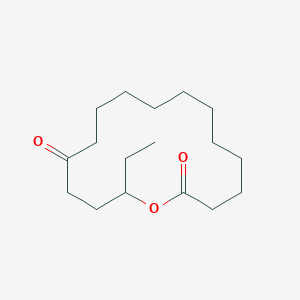
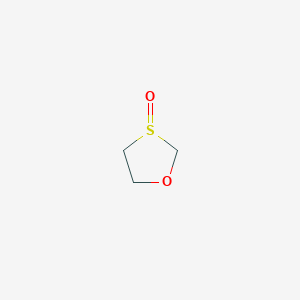
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
